molecular formula C16H20F10I2 B15251322 1-Iodo-2-(pentafluoroethyl)cyclohexane(e/z)

1-Iodo-2-(pentafluoroethyl)cyclohexane(e/z)

Cat. No.: B15251322
M. Wt: 656.12 g/mol
InChI Key: SUIUTEAUSYCEET-DPLCEAQZSA-N
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Description

1-Iodo-2-(pentafluoroethyl)cyclohexane is an organoiodine compound with the molecular formula C8H10F5I It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of 2-(pentafluoroethyl)cyclohexane. One common method is the reaction of 2-(pentafluoroethyl)cyclohexane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out under mild conditions, with the temperature maintained between 0°C and 25°C to prevent side reactions.

Industrial Production Methods

Industrial production of 1-Iodo-2-(pentafluoroethyl)cyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.

    Reduction Reactions: The compound can be reduced to 2-(pentafluoroethyl)cyclohexane using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The cyclohexane ring can be oxidized to form cyclohexanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

    Reduction: 2-(pentafluoroethyl)cyclohexane.

    Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

1-Iodo-2-(pentafluoroethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with their natural functions.

    Medicine: Explored for its potential as a radiolabeling agent in diagnostic imaging, particularly in positron emission tomography (PET) scans.

    Industry: Used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(pentafluoroethyl)cyclohexane depends on the specific application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the iodine atom is removed, and the cyclohexane ring is restored. In oxidation reactions, the cyclohexane ring is converted to a cyclohexanone derivative through the addition of oxygen atoms.

Comparison with Similar Compounds

1-Iodo-2-(pentafluoroethyl)cyclohexane can be compared with other similar compounds, such as:

    1-Bromo-2-(pentafluoroethyl)cyclohexane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and is used in different applications.

    1-Chloro-2-(pentafluoroethyl)cyclohexane: Contains a chlorine atom instead of iodine. It is less reactive than the iodine derivative and is used in different chemical reactions.

    2-(Pentafluoroethyl)cyclohexane: Lacks the halogen atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.

The uniqueness of 1-Iodo-2-(pentafluoroethyl)cyclohexane lies in its combination of the iodine atom and the pentafluoroethyl group, which imparts unique chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C16H20F10I2

Molecular Weight

656.12 g/mol

IUPAC Name

(1S,2R)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane;(1S,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane

InChI

InChI=1S/2C8H10F5I/c2*9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h2*5-6H,1-4H2/t5-,6+;5-,6-/m10/s1

InChI Key

SUIUTEAUSYCEET-DPLCEAQZSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(C(F)(F)F)(F)F)I.C1CC[C@@H]([C@H](C1)C(C(F)(F)F)(F)F)I

Canonical SMILES

C1CCC(C(C1)C(C(F)(F)F)(F)F)I.C1CCC(C(C1)C(C(F)(F)F)(F)F)I

Origin of Product

United States

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